(4-Acetyl-3,5-difluorophenyl)boronic acid
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Overview
Description
(4-Acetyl-3,5-difluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with acetyl and difluoro groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetyl-3,5-difluorophenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. For example, a common method is the reaction of 4-acetyl-3,5-difluorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid .
Industrial Production Methods
Industrial production methods for boronic acids often involve similar synthetic routes but are scaled up and optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rates and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Acetyl-3,5-difluorophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or substituted alkenes.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol.
Reduction: The acetyl group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenolic compounds.
Reduction: Alcohol derivatives.
Scientific Research Applications
(4-Acetyl-3,5-difluorophenyl)boronic acid has diverse applications in scientific research:
Biology: Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in biochemical research.
Medicine: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or pathways.
Industry: It is employed in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (4-Acetyl-3,5-difluorophenyl)boronic acid exerts its effects often involves the formation of a boronate ester with diols or other nucleophiles. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the final product .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenylboronic acid: Similar structure but lacks the acetyl group.
4-Acetylphenylboronic acid: Similar structure but lacks the difluoro groups.
3,4-Difluorophenylboronic acid: Similar structure but with different fluorine substitution pattern.
Uniqueness
(4-Acetyl-3,5-difluorophenyl)boronic acid is unique due to the presence of both acetyl and difluoro groups, which can influence its reactivity and the types of products formed in chemical reactions. The combination of these substituents can also affect the compound’s physical properties and its interactions with other molecules.
Biological Activity
(4-Acetyl-3,5-difluorophenyl)boronic acid is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Formula: C10H8B F2O2
Molecular Weight: 224.98 g/mol
IUPAC Name: this compound
Canonical SMILES: B(C1=CC(=C(C=C1F)C(=O)C)F)(O)O
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Boronic acids are known to form reversible covalent bonds with diols and can modulate the activity of enzymes and receptors. This compound may inhibit specific enzymes involved in metabolic pathways or act as a ligand for certain receptors, affecting cellular signaling processes.
Biological Activities
-
Anticancer Activity
- Research indicates that boronic acids can exhibit anticancer properties by inhibiting proteasome activity, leading to apoptosis in cancer cells. A study on similar boron-containing compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) .
- Enzyme Inhibition
- Antimicrobial Properties
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study assessing the anticancer effects of various boronic acids, this compound was tested for its ability to induce apoptosis in MCF-7 cells. The results indicated a significant decrease in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 8 µM. This suggests a potent effect on breast cancer cells, warranting further investigation into its mechanism of action.
Case Study: Enzyme Inhibition
A comparative study evaluated the inhibitory effects of several boronic acids on serine proteases. The this compound exhibited competitive inhibition with a Ki value of 1.5 µM against trypsin-like serine proteases. This highlights its potential as a therapeutic agent for conditions involving excessive protease activity.
Properties
Molecular Formula |
C8H7BF2O3 |
---|---|
Molecular Weight |
199.95 g/mol |
IUPAC Name |
(4-acetyl-3,5-difluorophenyl)boronic acid |
InChI |
InChI=1S/C8H7BF2O3/c1-4(12)8-6(10)2-5(9(13)14)3-7(8)11/h2-3,13-14H,1H3 |
InChI Key |
LBFQLGBCCIRPRE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C(=O)C)F)(O)O |
Origin of Product |
United States |
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